N-[3-(dimethylamino)propyl]octadec-9-enamide
Description
Properties
Molecular Formula |
C23H46N2O |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]octadec-9-enamide |
InChI |
InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26) |
InChI Key |
UCWYGNTYSWIDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Activation of Oleic Acid : The carboxylic acid group of oleic acid is activated using DCC or EDC, forming an intermediate O-acylisourea.
- Nucleophilic Attack by DMAPA : The dimethylaminopropylamine reacts with the activated intermediate, yielding N-[3-(dimethylamino)propyl]octadec-9-enamide and dicyclohexylurea (DCU) as a byproduct.
- Purification : The product is isolated via solvent extraction (e.g., dichloromethane or hexane) and purified using column chromatography or recrystallization.
Optimization Notes :
- Catalyst Additives : 4-Dimethylaminopyridine (DMAP) at 0.1–0.5 eq improves reaction rates by stabilizing the intermediate.
- Solvent Choice : Non-polar solvents (e.g., dichloromethane) reduce side reactions compared to polar aprotic solvents.
Catalytic Amidation with Metal Catalysts
Alternative methods employ tin-based catalysts (e.g., dibutyltin oxide) to enable high-temperature amidation without coupling agents. This approach is favored for industrial scalability.
Industrial-Scale Protocol (Patent CN105439890A)
- Step 1 – Catalytic Amidization :
- Methyl acrylate reacts with DMAPA at 140–190°C in the presence of dibutyltin dilaurate (1–2 wt%).
- Intermediate formation (N-dimethylaminopropyl-β-dipropylamino acrylamide) is monitored via gas chromatography.
- Step 2 – Thermal Decomposition :
- The intermediate undergoes vacuum distillation (10–25 mmHg) at 230–290°C, cleaving to yield the final product.
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Dibutyltin dilaurate (1.5 wt%) | |
| Reaction Temperature | 170–190°C | |
| Pressure | 12–25 mmHg | |
| Yield | 87–88% |
Advantages :
- Eliminates stoichiometric coupling agents, reducing costs.
- Facilitates continuous flow production for large-scale manufacturing.
Two-Step Synthesis via Acid Chloride Intermediate
A less common but high-yielding method involves converting oleic acid to its acid chloride before reacting with DMAPA.
Procedure:
- Formation of Oleoyl Chloride :
- Oleic acid is treated with oxalyl chloride or thionyl chloride at 0–5°C.
- Excess reagent is removed under vacuum.
- Amidation with DMAPA :
- The acid chloride reacts with DMAPA in anhydrous ether or hexane.
- Base (e.g., triethylamine) neutralizes HCl byproduct.
| Parameter | Value/Description | Source |
|---|---|---|
| Chlorinating Agent | Oxalyl chloride (2.0 eq) | |
| Solvent | Diethyl ether or hexane | |
| Reaction Temperature | 0–25°C | |
| Yield | 82–84% |
Challenges :
- Handling corrosive acid chlorides requires specialized equipment.
- Residual chloride impurities necessitate rigorous washing.
Industrial Scale-Up and Process Optimization
Solvent-Free Synthesis
Microwave-assisted, solvent-free reactions reduce environmental impact:
Analytical and Quality Control Methods
| Technique | Application | Source |
|---|---|---|
| HPLC | Purity assessment (C18 column, MeCN/H₂O) | |
| GC-MS | Residual solvent analysis | |
| ¹H/¹³C NMR | Structural confirmation | |
| FT-IR | Amide bond verification (1640 cm⁻¹) |
Specifications for Pharmaceutical Grade :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Amidation | 75–88 | Moderate | High |
| Catalytic Amidation | 87–88 | High | Moderate |
| Acid Chloride Route | 82–84 | Low | Low |
Recommendations :
- Lab-Scale : Direct amidation with DCC/EDC ensures reproducibility.
- Industrial : Catalytic amidation in continuous flow systems optimizes throughput.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]octadec-9-enamide, also known as Oleamidopropyl Dimethylamine, is a chemical compound with diverse applications, particularly in scientific research and industry . It is a fatty acid amide with a dimethylaminopropyl group attached to the amide nitrogen .
Scientific Research Applications
N-[3-(dimethylamino)propyl]octadec-9-enamide serves various purposes in scientific research:
- Chemistry It functions as a reagent in organic synthesis and a building block for creating more complex molecules.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
- Medicine Researches explore its potential therapeutic uses, including the development of new drugs.
Industrial Applications
This compound is also valuable in various industrial applications:
- Surfactants: It can be used in the formulation of surfactants .
- Lubricants: It can be used in the formulation of lubricants.
- Other industrial products: It can be used in the formulation of other industrial products.
- Cosmetics: It is used as an antistatic and conditioning agent in cosmetic products .
- Thickeners: It can be used as a thickener .
- Bacteriostatic agents: It can be used as a bacteriostatic agent .
Chemical Properties and Reactions
The compound can undergo several chemical reactions:
- Oxidation: The double bond in the octadec-9-enamide part of the molecule can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide .
- Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride and sodium borohydride .
- Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides, leading to various substituted derivatives.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, altering their properties and affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amide Derivatives with Varying Acyl Chains
Table 1: Comparison of Amide-Based Antistatic Agents
Key Findings :
- Chain Length Impact : The C22 docosanamide derivative (Behenamid propyl dimethylamine) exhibits lower water solubility and higher lipophilicity compared to the C18 unsaturated analog, making it suitable for oil-based formulations .
- Functional Group Modification: Oxidation of the dimethylamino group to N-oxide (CAS 124046-40-8) enhances water solubility and ionic character, improving performance in aqueous systems .
Perfluorinated Sulfonamide Analogs
Table 2: Comparison with Fluorinated Surfactants
Key Findings :
- Fluorinated vs. Non-Fluorinated: Perfluorinated analogs exhibit superior chemical and thermal stability but pose significant environmental risks due to persistence and toxicity. In contrast, this compound is biodegradable and preferred in consumer products .
Oleamidopropyl Derivatives with Counterions
Table 3: Oleamidopropyl Salts and Their Properties
Key Findings :
- Counterion Effects : Salts with organic acids (e.g., lactate, glycolate) significantly improve water solubility and introduce additional functionalities, such as exfoliation or pH adjustment, broadening their utility in skincare .
Biological Activity
N-[3-(dimethylamino)propyl]octadec-9-enamide, also known as oleamidopropyl dimethylamine, is a compound with significant biological activity due to its unique structural properties. Its molecular formula is C23H46N2O, featuring a long hydrocarbon chain that imparts amphiphilic characteristics, enhancing its solubility in both polar and non-polar environments. This compound has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and personal care products.
Chemical Structure and Properties
The compound consists of an octadecene backbone with a dimethylamino group, which contributes to its surfactant properties. The amphiphilic nature allows it to interact effectively with biological membranes, influencing membrane fluidity and permeability. This interaction is crucial for applications in drug delivery systems and vaccine formulations.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its surfactant properties facilitate interactions with bacterial membranes, potentially disrupting their integrity and function.
Drug Delivery Enhancement
The compound's ability to modulate membrane permeability suggests it could enhance drug absorption in pharmaceutical applications. Studies have demonstrated that this compound can form complexes with different drugs, improving their solubility and therapeutic efficacy. This property is particularly valuable in developing formulations that require enhanced bioavailability.
Vaccine Adjuvant Potential
There is ongoing research into the use of this compound as a vaccine adjuvant. Its capacity to enhance immune responses could make it a beneficial component in vaccine formulations, promoting better efficacy through improved antigen presentation and immune activation.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[3-(dimethylamino)propyl]hexadecanamide | C21H44N2O | Shorter carbon chain; similar applications |
| Oleic acid | C18H34O2 | Natural fatty acid; lacks amine functionality |
| N,N-Dimethylstearylamine | C21H46N2 | Similar surfactant properties; longer alkyl chain |
This compound stands out due to its specific combination of a long-chain unsaturated fatty acid structure with a dimethylamino group, enhancing both its surfactant properties and potential biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity Study : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by its surfactant properties.
- Drug Delivery Applications : A formulation study highlighted the compound's ability to enhance the solubility of poorly soluble drugs, leading to increased absorption rates in cellular models. The study utilized various drug combinations to assess the efficacy of this compound as a solubilizing agent.
- Vaccine Formulation Research : Preliminary findings suggest that incorporating this compound into vaccine formulations increased the immunogenic response in animal models, indicating potential as an adjuvant.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-[3-(dimethylamino)propyl]octadec-9-enamide?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as the dimethylamino group and unsaturated olefinic bond. Mass spectrometry (MS) can further validate molecular weight (366.62 g/mol) and fragmentation patterns . For quantitative analysis, gas chromatography (GC) with flame ionization detection (FID) is suitable due to the compound’s moderate volatility (boiling point: 239°C) .
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
- Methodological Answer : Employ a two-step synthesis: (1) Condensation of oleic acid with 3-(dimethylamino)propylamine using coupling agents like EDC/NHS to form the amide bond ; (2) Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) to remove unreacted amines and carboxylate intermediates. Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry (1:1.2 molar ratio of acid to amine) to reduce dimerization or over-alkylation .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (Category 1B) . Use fume hoods to avoid inhalation of aerosols (acute oral toxicity: Category 3). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (aquatic toxicity: Acute/Long-term Category 1) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with lipid bilayers or protein targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or CHARMM. Parameterize the compound’s force field based on its molecular structure (C23H46N2O) and partial charges derived from quantum mechanical calculations (e.g., DFT). Analyze binding free energy (ΔG) to lipid bilayers using the MM-PBSA method, focusing on hydrophobic interactions from the olefinic chain and electrostatic contributions from the dimethylamino group .
Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method. Test polar (water: 1.26 g/L at 20°C), semi-polar (ethanol, acetone), and non-polar solvents (hexane) under controlled temperature (20–40°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Address discrepancies by verifying solvent purity and accounting for micelle formation in aqueous media due to surfactant-like properties .
Q. How does the stereochemistry of the C9 double bond (Z-configuration) influence the compound’s biological activity or self-assembly behavior?
- Methodological Answer : Synthesize both Z- and E-isomers via controlled catalytic hydrogenation (e.g., Pd/C, H₂ gas) of the olefinic bond. Compare critical micelle concentration (CMC) using surface tension measurements and biological activity (e.g., antimicrobial assays). The Z-isomer’s bent conformation may enhance membrane permeability, while the E-isomer’s linear structure could favor crystalline packing .
Q. What degradation pathways occur under oxidative or hydrolytic conditions, and how can stability studies be designed to identify degradation products?
- Methodological Answer : Expose the compound to accelerated stability conditions (40°C/75% RH, 0.1% H₂O₂). Analyze degradation using LC-MS/MS to detect oxidation products (e.g., hydroxylation at the allylic position) or hydrolysis fragments (e.g., free oleic acid and 3-(dimethylamino)propylamine). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
